Eprosartan

描述

依普沙坦是一种被归类为血管紧张素II受体拮抗剂的药物化合物。 它主要用于治疗高血压(高血压),通过阻断血管紧张素II的作用,血管紧张素II是一种使血管收缩的天然物质,从而使血液更顺畅地流动,心脏更有效地泵血 。 依普沙坦也用于治疗糖尿病肾病和充血性心力衰竭 .

作用机制

依普沙坦通过选择性阻断血管紧张素II与AT1受体的结合来发挥作用。这种作用导致血管扩张,抗利尿激素分泌减少,醛固酮的产生和分泌减少。 总的来说,血压会降低 。 依普沙坦还抑制去甲肾上腺素的产生,进一步增强其降压作用 .

类似化合物:

- 氯沙坦

- 缬沙坦

- 厄贝沙坦

- 坎地沙坦

- 替米沙坦

比较: 依普沙坦在血管紧张素II受体拮抗剂中是独一无二的,因为它是非联苯、非四唑结构 。这种结构差异使其具有独特的药代动力学和药效学特性。 与其他类似化合物相比,依普沙坦已被证明具有良好的疗效和耐受性,使其成为治疗高血压的宝贵选择 .

准备方法

合成路线和反应条件: 依普沙坦可以通过涉及以下关键步骤的多步合成过程合成:

咪唑环的形成: 合成从咪唑环的形成开始,这是依普沙坦结构的关键组成部分。

丁基的连接: 通过一系列反应将丁基引入咪唑环。

羧苄基的添加: 然后将羧苄基连接到咪唑环上。

噻吩环的结合: 最后,将噻吩环结合到结构中,完成依普沙坦的合成.

工业生产方法: 依普沙坦的工业生产涉及优化合成路线,以确保高产率和纯度。 固体分散体和自微乳化药物递送系统等技术已被用于提高依普沙坦的溶解度和生物利用度 .

化学反应分析

反应类型: 依普沙坦会经历多种类型的化学反应,包括:

氧化: 依普沙坦在特定条件下可以被氧化,形成各种氧化产物。

还原: 还原反应可用于修饰依普沙坦分子中的官能团。

常用试剂和条件:

氧化剂: 常用的氧化剂包括过氧化氢和高锰酸钾。

还原剂: 硼氢化钠和氢化铝锂是常用的还原剂。

取代试剂: 卤化剂和亲核试剂经常用于取代反应.

主要形成的产物: 从这些反应中形成的主要产物包括依普沙坦的各种衍生物,它们可能具有不同的药理特性和应用 .

科学研究应用

依普沙坦具有广泛的科学研究应用,包括:

化学: 依普沙坦在涉及血管紧张素II受体拮抗剂及其合成研究中用作模型化合物。

生物学: 关于依普沙坦的研究有助于了解血压调节中涉及的生物途径和机制。

医学: 依普沙坦被广泛研究用于治疗高血压、糖尿病肾病和心力衰竭的治疗效果.

工业: 依普沙坦用于制药行业开发降压药物.

相似化合物的比较

- Losartan

- Valsartan

- Irbesartan

- Candesartan

- Telmisartan

Comparison: Eprosartan is unique among angiotensin II receptor antagonists due to its non-biphenyl, non-tetrazole structure . This structural difference contributes to its distinct pharmacokinetic and pharmacodynamic properties. Compared to other similar compounds, this compound has been shown to have a favorable efficacy and tolerability profile, making it a valuable option for the treatment of hypertension .

属性

IUPAC Name |

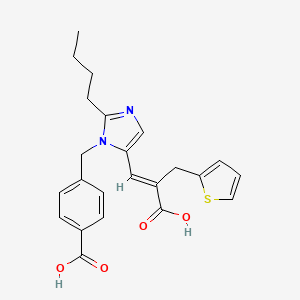

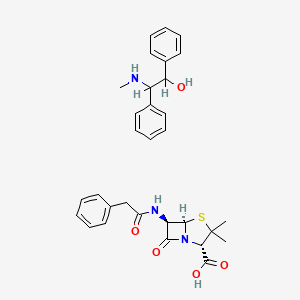

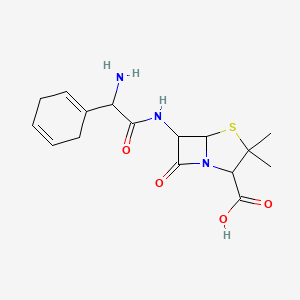

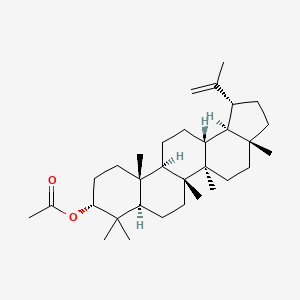

4-[[2-butyl-5-[(E)-2-carboxy-3-thiophen-2-ylprop-1-enyl]imidazol-1-yl]methyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O4S/c1-2-3-6-21-24-14-19(12-18(23(28)29)13-20-5-4-11-30-20)25(21)15-16-7-9-17(10-8-16)22(26)27/h4-5,7-12,14H,2-3,6,13,15H2,1H3,(H,26,27)(H,28,29)/b18-12+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OROAFUQRIXKEMV-LDADJPATSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC=C(N1CC2=CC=C(C=C2)C(=O)O)C=C(CC3=CC=CS3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC1=NC=C(N1CC2=CC=C(C=C2)C(=O)O)/C=C(\CC3=CC=CS3)/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0022989 | |

| Record name | Eprosartan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Eprosartan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015014 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble (mesylate form), 8.66e-03 g/L | |

| Record name | Eprosartan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00876 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Eprosartan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015014 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Eprosartan blocks the vasoconstrictor and aldosterone-secreting effects of angiotensin II by selectively blocking the binding of angiotensin II to the AT1 receptor found in many tissues (e.g., vascular smooth muscle, adrenal gland). There is also an AT2 receptor found in many tissues but it is not known to be associated with cardiovascular homeostasis. Eprosartan does not exhibit any partial agonist activity at the AT1 receptor. Its affinity for the AT1 receptor is 1,000 times greater than for the AT2 receptor. In vitro binding studies indicate that eprosartan is a reversible, competitive inhibitor of the AT1 receptor. Eprosartan has also been shown to bind to AT1 receptors both presynaptically and synaptically. Its action on presynaptic AT1 receptors results in the inhibition of sympathetically stimulated noradrenaline release. Unlike ACE inhibitors, eprosartan and other ARBs do not interfere with response to bradykinins and substance P, which allows for the absence of adverse effects that are present in ACE inhibitors (eg. dry cough)., Angiotensin II (AII) receptor blockers offer an alternative means of blocking the renin-angiotensin-aldosterone system (RAAS) to angiotensin converting enzyme (ACE) inhibitors. Being highly selective for the AII receptor subtype AT(1), AII receptor blockers may avoid side-effects associated with ACE inhibitor treatment, such as cough. Eprosartan is a non-biphenyl, non-tetrazole competitive blocker that is chemically distinct from other AII receptor blockers, which may account for differences in its pharmacological properties. It induces dual blockade of AT(1) receptors both presynaptically and postsynaptically, reducing sympathetic nerve activity to a significantly greater degree than other AT(1) receptor blockers. ..., Angiotensin II (formed from angiotensin I in a reaction catalyzed by angiotensin-converting enzyme (kininase II)), a potent vasoconstrictor, is the principal pressor agent of the renin-angiotensin system. Angiotensin II also stimulates aldosterone synthesis and secretion by the adrenal cortex, cardiac contraction, renal resorption of sodium, activity of the sympathetic nervous system, and smooth muscle cell growth. Eprosartan blocks the vasoconstrictor and aldosterone-secreting effects of angiotensin II by selectively blocking the binding of angiotensin II to the AT1 receptor found in many tissues (e.g., vascular smooth muscle, adrenal gland). There is also an AT2 receptor found in many tissues but it is not known to be associated with cardiovascular homeostasis. Eprosartan does not exhibit any partial agonist activity at the AT1 receptor. Its affinity for the AT1 receptor is 1,000 times greater than for the AT2 receptor. In vitro binding studies indicate that eprosartan is a reversible, competitive inhibitor of the AT1 receptor. Blockade of the AT1 receptor removes the negative feedback of angiotensin II on renin secretion, but the resulting increased plasma renin activity and circulating angiotensin II do not overcome the effect of eprosartan on blood pressure. Teveten does not inhibit kininase II, the enzyme that converts angiotensin I to angiotensin II and degrades bradykinin; whether this has clinical relevance is not known. It does not bind to or block other hormone receptors or ion channels known to be important in cardiovascular regulation., Selective blockade of the angiotensin II AT1 receptor represents a novel mechanism for interrupting the renin-angiotensin system without altering the potential benefits of AT2 receptor stimulation. This selective inhibition produces none of the disadvantages associated with reduced bradykinin metabolism and angiotensin II generated by non-angiotensin-converting enzyme pathways. Eprosartan is a potent (1.4 nmol/L) AT1 receptor antagonist that competitively blocks angiotensin II-induced vascular contraction. In various animal models of disease, including hypertension and stroke, eprosartan is effective in reducing disease progression. Eprosartan also has sympathoinhibitory activity, as demonstrated by an inhibition of the pressor responses induced by activation of sympathetic outflow through spinal cord stimulation in pithed rats. In contrast, some of the other angiotensin II receptor antagonists, such as losartan, at equivalent angiotensin II blocking doses, have no effect on sympathetic nervous system activity. Because eprosartan can inhibit both the direct effects of angiotensin II as well as the indirect effects that are mediated by enhanced sympathetic neurotransmission, this may represent an important advance in the treatment of elevated systolic blood pressure., Although these agents /angiotensin II receptor antagonists/ are similar to ACE inhibitors in that they decrease the effects of angiotensin II, rather than decreasing the formation of angiotensin II, drugs antagonize angiotensin II at the type I angiotensin receptor. This allows the drugs to inhibit the vasoconstrictive and aldosterone promoting effects of angiotensin II without interfering with bradykinin degradation, significantly reducing the adverse effects of cough and angioedema seen with ACE inhibitor therapy. ... /Angiotensin II receptor antagonists/ | |

| Record name | Eprosartan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00876 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | EPROSARTAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7521 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals from methanol | |

CAS No. |

133040-01-4 | |

| Record name | Eprosartan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133040-01-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Eprosartan [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133040014 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Eprosartan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00876 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Eprosartan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EPROSARTAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2KH13Z0S0Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | EPROSARTAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7521 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Eprosartan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015014 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

248-250 °C (mesylate form), 260-261 °C, 248 - 250 °C (mesylate form) | |

| Record name | Eprosartan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00876 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | EPROSARTAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7521 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Eprosartan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015014 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of eprosartan?

A1: this compound is a highly selective, competitive antagonist of the angiotensin II type 1 receptor (AT1R). [, , , , ] This means it binds to the AT1R and blocks the binding of angiotensin II, a potent vasoconstrictor. [, , , ]

Q2: What are the downstream effects of this compound binding to the AT1R?

A2: By blocking angiotensin II binding, this compound inhibits the downstream effects of AT1R activation. This includes:

- Vasodilation: this compound reduces vasoconstriction, leading to a decrease in blood pressure. [, , , ] Studies have shown that this effect is more pronounced in the renal vasculature, suggesting a possible role for this compound in treating renal complications associated with hypertension. [, ]

- Reduced Aldosterone Secretion: Angiotensin II stimulates aldosterone release from the adrenal glands. This compound, by blocking this effect, leads to decreased sodium and water retention, contributing to its antihypertensive effect. []

- Modulation of Sympathetic Nervous System Activity: this compound has been shown to modulate the sympathetic nervous system, particularly in sodium-restricted conditions. This effect may contribute to its blood pressure-lowering properties. []

Q3: Does this compound have any effect on the angiotensin II type 2 receptor (AT2R)?

A3: While this compound primarily targets the AT1R, some studies suggest it may indirectly stimulate the AT2R. This stimulation could contribute to its positive effects on vascular function and remodeling. []

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C29H36N2O6, and its molecular weight is 508.6 g/mol.

Q5: Is there any spectroscopic data available for this compound?

A5: Yes, Fourier transform infrared (FTIR) spectroscopy has been used to characterize this compound mesylate. [, ] FTIR data can confirm the identity of the drug substance and ensure its compatibility with excipients in pharmaceutical formulations.

Q6: How stable is this compound under various conditions?

A6: this compound mesylate, the common salt form used in formulations, is relatively stable. Studies have investigated its stability in various tablet formulations, demonstrating that careful control of water activity during manufacturing is crucial for maintaining stability. []

Q7: What formulation strategies are employed to improve the solubility and bioavailability of this compound?

A7: this compound exhibits pH-dependent solubility, impacting its bioavailability. [] Various strategies have been explored to enhance its solubility and bioavailability, including:

- Solid Dispersions: Formulating this compound mesylate with excipients like polyethylene glycol (PEG) and mannitol can improve its dissolution rate and bioavailability. []

- Self-Microemulsifying Drug Delivery Systems (SMEDDS): SMEDDS formulations using surfactants, oil phases, and co-surfactants have shown promising results in enhancing the solubility and bioavailability of this compound mesylate. []

- Nanoparticles: Incorporating this compound mesylate into nanoparticles using techniques like reverse micelle formation can significantly improve its solubility and dissolution rate. []

Q8: What is the pharmacokinetic profile of this compound?

A8: this compound exhibits dose-dependent pharmacokinetics, with slight saturation of absorption observed at higher doses (400-800 mg). [] Key pharmacokinetic parameters include:

- Absorption: this compound is incompletely absorbed after oral administration, with absolute bioavailability around 13%. [] Food intake can delay the time to peak concentration (Tmax) but does not significantly affect overall exposure (AUC). []

- Distribution: this compound has a small volume of distribution, suggesting limited distribution to tissues. [] It exhibits high plasma protein binding (around 98%). []

- Metabolism: this compound is primarily eliminated by hepatic metabolism, with a terminal half-life ranging from 5 to 9 hours. [, ]

- Excretion: this compound is excreted primarily in the feces, with a small fraction excreted unchanged in urine. [, ]

Q9: Does age or gender affect the pharmacokinetics of this compound?

A9: Studies have shown that elderly men exhibit higher exposure (AUC and Cmax) to this compound compared to younger men, possibly due to increased bioavailability. [] No significant gender differences in this compound pharmacokinetics have been observed. [, ]

Q10: What is the clinical efficacy of this compound in treating hypertension?

A10: Numerous clinical trials have demonstrated the efficacy of this compound in lowering blood pressure in patients with mild to moderate hypertension. [, , , , , ] Studies have shown this compound to be at least as effective as other antihypertensive agents, such as enalapril. [, ]

Q11: Has this compound been studied in specific hypertensive patient populations?

A11: Yes, this compound has demonstrated efficacy in various hypertensive subgroups, including:

- Elderly Patients: this compound effectively lowers blood pressure in elderly patients, with a good safety profile. []

- Postmenopausal Women: this compound shows efficacy in managing hypertension in postmenopausal women. []

- Black Patients: this compound is effective in black hypertensive patients and may be associated with a lower incidence of cough compared to angiotensin-converting enzyme (ACE) inhibitors. []

- Patients with Severe Hypertension: this compound is well tolerated and may be more effective than enalapril in reducing systolic blood pressure in patients with severe hypertension. []

Q12: Does this compound impact glucose metabolism in diabetic hypertensive patients?

A12: Studies in hypertensive patients with type 2 diabetes suggest that this compound does not significantly affect glucose metabolism, even after long-term treatment (12 months). [] This finding suggests that this compound may be a suitable antihypertensive option for patients with both conditions.

Q13: What is the safety profile of this compound?

A13: this compound is generally well tolerated, with a safety profile comparable to placebo in clinical trials. [, , ] The most commonly reported adverse events are mild and transient, with upper respiratory tract infections being the most frequent. []

Q14: Does this compound have any significant drug interactions?

A14: this compound has minimal drug interactions. [] A study investigating its interaction with ranitidine found no clinically significant effects on this compound pharmacokinetics. []

Q15: Are there any known effects of this compound on uric acid metabolism?

A15: Unlike some other antihypertensive agents, this compound does not appear to affect uric acid excretion or serum uric acid concentrations, even at high doses. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(10,13,17-trimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl)oxidanium](/img/structure/B1671495.png)